Desmethyl cariprazine
Overview
Description
Desmethyl cariprazine is an active metabolite of Cariprazine . Cariprazine is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . Desmethyl cariprazine is pharmacologically active and has in vitro receptor binding profiles similar to the parent drug .
Synthesis Analysis
Cariprazine is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR) . The formation rate of DCAR is linked to the elimination rate of cariprazine .Molecular Structure Analysis
The chemical formula of Desmethyl cariprazine is C20H30Cl2N4O . Its exact mass is 412.18 and its molecular weight is 413.390 .Scientific Research Applications
Pharmacological Profile
Desmethyl cariprazine (DCAR) is a clinically significant metabolite of cariprazine, a novel atypical antipsychotic drug. DCAR is known for its pharmacological distinctiveness, particularly its partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors, along with antagonist effects on 5-HT2A, 5-HT2B, and H1 receptors. This unique pharmacological profile differentiates DCAR from other typical and atypical antipsychotic drugs (Patel et al., 2022).
Contribution to Cariprazine's Efficacy
DCAR, along with didesmethyl-cariprazine (DDCAR), is a major human metabolite of cariprazine. Research indicates that both metabolites share a high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors. These metabolites are crucial in contributing significantly to the clinical efficacy of cariprazine. Their pharmacological profiles demonstrate a high similarity with cariprazine, suggesting their significant role in its therapeutic effects (Kiss et al., 2019).
Pharmacokinetics and Therapeutic Potential
DCAR exhibits a unique pharmacokinetic profile with a longer half-life than its parent compound, cariprazine. This characteristic contributes to cariprazine's therapeutic potential, especially in neuropsychiatric conditions like bipolar I disorder and schizophrenia. The long half-lives of cariprazine and its metabolites, including DCAR, have been hypothesized to allow for adequate therapeutic response even with less frequent administration (Dyrmishi et al., 2022).
properties
IUPAC Name |
1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLLTKSISGWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl cariprazine | |
CAS RN |
839712-15-1 | |
Record name | Desmethyl cariprazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL CARIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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